Cas no 15190-08-6 (2-(4-Chlorophenyl)-2-(dimethylamino)acetonitrile)

2-(4-Chlorophenyl)-2-(dimethylamino)acetonitrile structure
15190-08-6 structure
商品名:2-(4-Chlorophenyl)-2-(dimethylamino)acetonitrile
CAS番号:15190-08-6
MF:C10H11N2Cl
メガワット:194.66074
MDL:MFCD01672927
CID:203674
PubChem ID:27129

2-(4-Chlorophenyl)-2-(dimethylamino)acetonitrile 化学的及び物理的性質

名前と識別子

    • Benzeneacetonitrile,4-chloro-a-(dimethylamino)-
    • (4-CHLOROPHENYL)(DIMETHYLAMINO)ACETONITRILE
    • 2-(4-Chlorophenyl)-2-(dimethylamino)acetonitrile
    • 4-Chloro-α-(dimethylamino)benzeneacetonitrile
    • (4-Chlorphenyl)(dimethylamino)acetonitril
    • 2-(p-Chlorophenyl)-2-(dimethylamino)acetonitrile
    • 2-Dimethylamino-2-<4-chlor-phenyl>-acetonitril
    • ACETONITRILE,(p-CHLOROPHENYL)(DIMETHYLAMINO)
    • Dimethylamino-<p-chlorphenyl>-acetonitril
    • alpha-(Dimethylamino)-4-chlorophenylacetonitrile
    • AKOS002303358
    • ACETONITRILE,(P-CHLOROPHENYL)(DIMETHYLAMINO)-
    • 4-Chloro-alpha-(dimethylamino)benzeneacetonitrile
    • CS-10043
    • ACETONITRILE, (p-CHLOROPHENYL)(DIMETHYLAMINO)-
    • DTXSID30934364
    • A-(dimethylamino)benzeneacetonitrile
    • 15190-08-6
    • alpha-Dimethylamino-4-chlorophenylacetonitrile
    • BRN 2722922
    • MFCD01672927
    • 4-Chloro-
    • BB 0218488
    • CS-0206450
    • SCHEMBL9493695
    • EN300-266071
    • AKOS016053302
    • MDL: MFCD01672927
    • インチ: InChI=1S/C10H11ClN2/c1-13(2)10(7-12)8-3-5-9(11)6-4-8/h3-6,10H,1-2H3
    • InChIKey: UWSLRLXBDMTSFR-UHFFFAOYSA-N
    • ほほえんだ: CN(C)C(C#N)C1=CC=C(C=C1)Cl

計算された属性

  • せいみつぶんしりょう: 194.06100
  • どういたいしつりょう: 194.061
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 198
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 27A^2
  • 疎水性パラメータ計算基準値(XlogP): 2.4

じっけんとくせい

  • 密度みつど: 1.154
  • ふってん: 276.3°Cat760mmHg
  • フラッシュポイント: 120.9°C
  • 屈折率: 1.548
  • PSA: 27.03000
  • LogP: 2.46628

2-(4-Chlorophenyl)-2-(dimethylamino)acetonitrile セキュリティ情報

2-(4-Chlorophenyl)-2-(dimethylamino)acetonitrile 税関データ

  • 税関コード:2926909090
  • 税関データ:

    中国税関コード:

    2926909090

    概要:

    2926909090他のニトリル基化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    HS:29269090その他ニトリル機能化合物付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

2-(4-Chlorophenyl)-2-(dimethylamino)acetonitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
C350450-250mg
2-(4-Chlorophenyl)-2-(dimethylamino)acetonitrile
15190-08-6
250mg
$ 98.00 2023-04-18
Fluorochem
042464-250mg
4-Chlorophenyl)(dimethylamino)acetonitrile
15190-08-6
250mg
£63.00 2022-03-01
TRC
C350450-25mg
2-(4-Chlorophenyl)-2-(dimethylamino)acetonitrile
15190-08-6
25mg
$ 64.00 2023-04-18
Enamine
EN300-266071-0.05g
2-(4-chlorophenyl)-2-(dimethylamino)acetonitrile
15190-08-6 95%
0.05g
$48.0 2023-09-13
Fluorochem
042464-1g
4-Chlorophenyl)(dimethylamino)acetonitrile
15190-08-6
1g
£176.00 2022-03-01
Aaron
AR00AXLU-500mg
4-Chloro-α-(dimethylamino)benzeneacetonitrile
15190-08-6 95%
500mg
$248.00 2025-01-23
Aaron
AR00AXLU-100mg
4-Chloro-α-(dimethylamino)benzeneacetonitrile
15190-08-6 95%
100mg
$124.00 2023-12-15
Aaron
AR00AXLU-5g
4-Chloro-α-(dimethylamino)benzeneacetonitrile
15190-08-6 95%
5g
$677.00 2023-12-15
Aaron
AR00AXLU-50mg
4-Chloro-α-(dimethylamino)benzeneacetonitrile
15190-08-6 95%
50mg
$91.00 2023-12-15
A2B Chem LLC
AF09014-50mg
2-(4-Chlorophenyl)-2-(dimethylamino)acetonitrile
15190-08-6 95%
50mg
$86.00 2024-01-03

2-(4-Chlorophenyl)-2-(dimethylamino)acetonitrile 合成方法

2-(4-Chlorophenyl)-2-(dimethylamino)acetonitrile 関連文献

2-(4-Chlorophenyl)-2-(dimethylamino)acetonitrileに関する追加情報

Comprehensive Guide to Benzeneacetonitrile,4-chloro-a-(dimethylamino)- (CAS No. 15190-08-6): Properties, Applications, and Market Insights

Benzeneacetonitrile,4-chloro-a-(dimethylamino)- (CAS No. 15190-08-6) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This nitrile derivative, characterized by its unique chloro-dimethylamino substitution pattern, serves as a crucial intermediate in synthetic chemistry. With the growing demand for high-purity chemical intermediates, this compound has become increasingly relevant in modern organic synthesis.

The molecular structure of 4-chloro-a-(dimethylamino)benzeneacetonitrile features a benzene ring substituted with both electron-withdrawing (chloro) and electron-donating (dimethylamino) groups, creating interesting electronic properties that make it valuable for heterocyclic compound synthesis. Researchers particularly value its application in developing pharmaceutical building blocks, where its structural motifs appear in various bioactive molecules.

Recent trends in green chemistry have sparked interest in optimizing the synthesis of Benzeneacetonitrile derivatives. Many laboratories now focus on developing more sustainable production methods for such intermediates, reducing environmental impact while maintaining high yields. This aligns with the broader industry shift toward eco-friendly synthetic routes that minimize hazardous byproducts.

In analytical chemistry, CAS 15190-08-6 presents interesting challenges and opportunities. Its unique spectral signatures (particularly in NMR and mass spectrometry) make it a useful reference compound for method development. The growing field of computational chemistry has also shown interest in this molecule as a test case for predicting the properties of multifunctional aromatic compounds.

The pharmaceutical industry utilizes 4-chloro-a-(dimethylamino)benzeneacetonitrile as a precursor in the synthesis of various drug candidates. Its structural features appear in molecules being investigated for their potential biological activities. While not directly bioactive itself, this compound's importance lies in its role as a versatile synthetic intermediate enabling access to more complex architectures.

Material science applications of Benzeneacetonitrile derivatives have expanded in recent years, particularly in the development of specialty polymers and functional materials. The electron-rich dimethylamino group combined with the electron-deficient chloro substituent creates interesting electronic properties that researchers are exploring for advanced material applications.

Quality control for CAS 15190-08-6 requires stringent analytical protocols. Modern laboratories employ techniques like HPLC and GC-MS to ensure product purity, which is critical for its applications in sensitive synthetic processes. The compound's stability profile and storage requirements are important considerations for industrial users.

Market analysis indicates steady growth in demand for functionalized benzeneacetonitriles, driven by expanding research in medicinal chemistry and material science. Suppliers are increasingly focusing on providing custom synthesis services for such specialized intermediates, catering to the needs of research institutions and pharmaceutical developers.

Safety considerations for handling 4-chloro-a-(dimethylamino)benzeneacetonitrile follow standard laboratory protocols for organic compounds. While not classified as hazardous under normal conditions, proper personal protective equipment and ventilation systems are recommended when working with this chemical in powder or solution form.

Future research directions for Benzeneacetonitrile,4-chloro-a-(dimethylamino)- include exploring its potential in catalysis and as a ligand in coordination chemistry. The compound's unique electronic properties make it an interesting candidate for developing new asymmetric synthesis methodologies and organocatalysts.

For researchers sourcing CAS 15190-08-6, important considerations include supplier reliability, batch-to-batch consistency, and comprehensive analytical documentation. The growing emphasis on traceability in chemical supply chains makes proper certification and quality assurance documentation increasingly important for such specialized intermediates.

In conclusion, Benzeneacetonitrile,4-chloro-a-(dimethylamino)- represents an important building block in modern organic synthesis. Its unique structural features and versatile reactivity continue to make it valuable across multiple research domains, from pharmaceutical development to advanced materials science. As synthetic methodologies evolve, this compound will likely find even broader applications in cutting-edge chemical research.

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